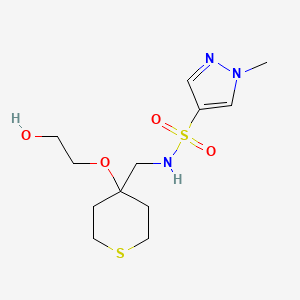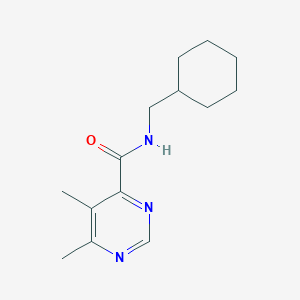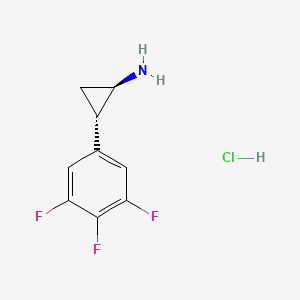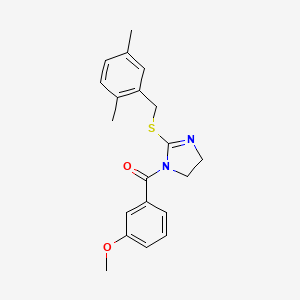
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone" is a chemical compound of interest due to its unique structure and potential applications in various fields of science. While specific research directly related to this compound was not found, insights can be derived from studies on similar compounds, showcasing the methodologies and analytical techniques utilized in their synthesis, structural elucidation, and property analysis.
Synthesis Analysis
The synthesis of complex organic molecules like "this compound" typically involves multi-step reactions, starting from simpler precursor molecules. For example, Shahana and Yardily (2020) detailed the synthesis of novel compounds using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization, employing density functional theory (DFT) calculations for structural optimization (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of organic compounds is often analyzed through spectroscopic methods and computational chemistry techniques. The study by Shahana and Yardily (2020) also utilized DFT calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers, providing insights into the structural aspects of similar compounds (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds like "this compound" can be diverse, including functional group transformations and complex formation. The synthesis and reaction mechanisms are often elucidated using a combination of experimental and theoretical methods, as demonstrated in the synthesis and docking studies of related compounds by Shahana and Yardily (2020) (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Techniques such as X-ray diffraction analysis, as used by Sokol et al. (2011) in the study of complex formation of related compounds, provide detailed insights into the molecular and crystal structures (Sokol et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of compounds in chemical reactions and biological systems. For instance, the HOMO-LUMO energy gap analysis can offer information on the compound's reactivity and stability, as discussed by Shahana and Yardily (2020) for similar molecules (Shahana & Yardily, 2020).
Scientific Research Applications
Synthesis and Characterization of Derivatives:
- A study by Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A. (2010) described the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), which shares structural similarities with the compound . Their research focused on incorporating a thieno-[2,3-b]thiophene moiety into various derivatives (Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A., 2010).
Photochromism of Imidazole Derivatives:
- Bai, J., Han, X., Wang, Y., & Meng, J. (2010) synthesized imidazole derivatives that demonstrated photochromism upon irradiation. This finding is significant as it suggests potential applications in materials science and photonics (Bai, J., Han, X., Wang, Y., & Meng, J., 2010).
Antimicrobial and Antioxidant Activities:
- A study by Narasimhan, B., Sharma, D., Kumar, P., Yogeeswari, P., & Sriram, D. (2011) investigated the antimicrobial and antimycobacterial activities of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, which are structurally similar to the compound of interest. Their research revealed significant antimicrobial potential, highlighting the relevance of such compounds in medical research (Narasimhan, B., Sharma, D., Kumar, P., Yogeeswari, P., & Sriram, D., 2011).
Density Functional Theory (DFT) and Molecular Docking Studies:
- The synthesis and structural optimization of similar compounds have been extensively studied using DFT and molecular docking analyses, as indicated in the research by FathimaShahana, M., & Yardily, A. (2020). These studies provide insights into the compound's stability, charge transfer, and potential antiviral activities (FathimaShahana, M., & Yardily, A., 2020).
Electrochemical and Electrical Properties:
- Research by Anand, S., & Muthusamy, A. (2018) on oligobenzimidazoles, including similar compounds, highlights their potential in developing materials with unique electrochemical, electrical, and optical properties. Such materials could be useful in electronic devices and sensors (Anand, S., & Muthusamy, A., 2018).
properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-7-8-15(2)17(11-14)13-25-20-21-9-10-22(20)19(23)16-5-4-6-18(12-16)24-3/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKSMZUBQHBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)
![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)
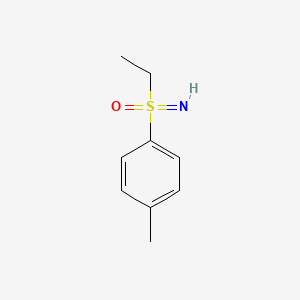
![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)
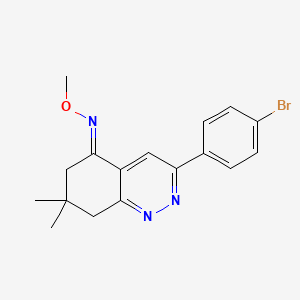
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2491954.png)
![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)
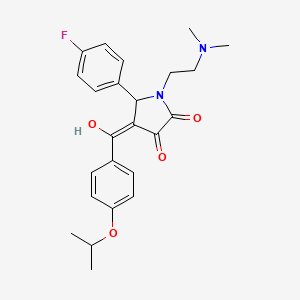
![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)
